N-(3,5-difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-5-amine
Description
N-(3,5-Difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-5-amine is a pyrazole-based amine derivative characterized by a 1-ethyl-3-methyl-substituted pyrazole core and a 3,5-difluorobenzyl group.
Properties
Molecular Formula |
C13H15F2N3 |
|---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-2-ethyl-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H15F2N3/c1-3-18-13(4-9(2)17-18)16-8-10-5-11(14)7-12(15)6-10/h4-7,16H,3,8H2,1-2H3 |
InChI Key |
DSUSARBTLVKBDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1-ethyl-3-methyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related pyrazole derivatives, focusing on substituent effects, molecular properties, and synthesis strategies.
Substituent Variations and Molecular Properties
Table 1: Structural and Molecular Comparisons
Key Observations:
Substituent Impact on Polarity : The target compound lacks polar groups (e.g., carboxamide or sulfonyl ), which may reduce solubility compared to analogs. However, the 3,5-difluorobenzyl group could increase lipophilicity and membrane permeability .
Electron-Withdrawing Groups: Fluorine atoms in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., ), a feature critical in drug design .
Biological Activity
N-(3,5-difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, characterized by its unique molecular structure that includes a pyrazole ring substituted with an ethyl group, a methyl group, and a difluorobenzyl moiety. Its molecular formula is C13H15F2N3, with a molecular weight of 251.27 g/mol. The distinct features of this compound have garnered interest in various fields such as medicinal chemistry and materials science due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Research indicates that this compound acts as an enzyme inhibitor and receptor modulator , potentially influencing various signaling pathways. Its unique fluorinated substituents may enhance its binding affinity to biological targets, leading to improved pharmacological properties.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vivo studies using animal models have shown that it significantly reduces inflammation markers and alleviates symptoms comparable to established anti-inflammatory drugs like aspirin.
Enzyme Inhibition Studies
This compound has been studied for its inhibitory effects on key enzymes involved in inflammatory processes. For instance, it has demonstrated selective inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators.
| Biological Activity | Type | Effect |
|---|---|---|
| Antimicrobial | Bacterial Inhibition | Effective against Gram-positive bacteria |
| Anti-inflammatory | COX Inhibition | Reduces inflammation comparable to aspirin |
| Enzyme Inhibition | COX Selectivity | Selective inhibition observed in studies |
Case Study 1: Antimicrobial Activity
In a controlled study, this compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
Another research study focused on the anti-inflammatory effects of this compound in acute inflammatory models using rats. The compound was administered at varying doses, revealing a dose-dependent reduction in paw swelling and body weight loss. The maximum effect was noted at 100 mg/kg, where it exhibited an inhibition rate of 70%, comparable to the control group treated with diclofenac sodium.
Research Findings on Enzyme Inhibition
Recent findings highlighted the compound's ability to inhibit COX enzymes effectively. In vitro assays showed IC50 values of 55 µg/mL for COX-1 and 44 µg/mL for COX-2, indicating its potential as a selective anti-inflammatory drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
